molecular formula C18H15N7O B7513446 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide

Cat. No. B7513446
M. Wt: 345.4 g/mol
InChI Key: KBDSDVJCDHGRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide, also known as PHCCC, is a chemical compound that belongs to the class of positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide acts as a positive allosteric modulator of mGluR4. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate. The activation of mGluR4 by N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide leads to the inhibition of presynaptic glutamate release and the reduction of excitatory synaptic transmission. This results in the neuroprotective and therapeutic effects observed in various neurological disorders.
Biochemical and Physiological Effects:
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to enhance the activity of mGluR4, leading to the inhibition of presynaptic glutamate release and the reduction of excitatory synaptic transmission. This results in the neuroprotective and therapeutic effects observed in various neurological disorders. Moreover, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide has been shown to improve motor function, reduce anxiety-like behavior, and have antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide in lab experiments is its specificity for mGluR4. This allows for the selective activation of this receptor, without affecting other glutamate receptors. Moreover, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide in lab experiments is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in various neurological disorders. One of the future directions for research could be to investigate the long-term effects of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide on neuronal function and behavior in animal models. Moreover, the development of more potent and selective positive allosteric modulators of mGluR4 could lead to the development of more effective therapies for neurological disorders. Additionally, the use of advanced imaging techniques could provide insights into the mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide and its effects on neuronal circuits.

Synthesis Methods

The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide involves the reaction of 1-(2-bromoethyl)-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid with 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The reaction is carried out in dichloromethane at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide in high yield and purity.

Scientific Research Applications

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to enhance the activity of mGluR4, which is known to play a crucial role in the regulation of glutamate release and synaptic transmission. The activation of mGluR4 by N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease. Moreover, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively.

properties

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-18(16-12-25(23-22-16)15-4-2-1-3-5-15)21-11-14-6-7-17(20-10-14)24-9-8-19-13-24/h1-10,12-13H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSDVJCDHGRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide

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